molecular formula C8H6Cl2O3 B020954 Dicamba-d3 CAS No. 349553-95-3

Dicamba-d3

Cat. No. B020954
M. Wt: 224.05 g/mol
InChI Key: IWEDIXLBFLAXBO-FIBGUPNXSA-N
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Description

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide known for its efficiency in degrading through soil microbes. These microbes use enzymes like dicamba monooxygenase (DMO) to catalyze the oxidative demethylation of dicamba (Dumitru et al., 2009).

Synthesis Analysis

Dicamba is synthesized through a process involving various chemical reactions, including esterification and etherification. One notable method involves the use of dimethyl carbonate (DMC) as a methylating agent with magnesium oxide as a catalyst (Deshmukh & Yadav, 2017).

Molecular Structure Analysis

The molecular structure of dicamba is characterized by the presence of a Rieske non-heme oxygenase in dicamba monooxygenase, which performs oxidative demethylation. The structure of DMO shows extensive hydrogen bonding and steric interactions that facilitate this catalysis (Razvan V. Dumitru et al., 2009).

Chemical Reactions and Properties

Dicamba undergoes oxidative demethylation, a process catalyzed by dicamba monooxygenase. This reaction converts dicamba into 3,6-dichlorosalicylic acid and formaldehyde, with the enzyme oxygenating the exocyclic methyl group of dicamba (Razvan V. Dumitru et al., 2009).

Physical Properties Analysis

The physical properties of dicamba, such as its solubility and volatility, are influenced by its chemical structure. For example, ionic liquid forms of dicamba have been synthesized to improve its efficacy and reduce its volatility (Cojocaru et al., 2013).

Chemical Properties Analysis

Dicamba’s chemical properties, particularly its reactivity and degradation behavior, are significant in environmental contexts. For instance, zerovalent iron has been explored for remediating water contaminated with dicamba, revealing its potential for dechlorination and subsequent degradation (Gibb et al., 2004).

Scientific Research Applications

Environmental Impact and Toxicology

  • Endocrine Disruption in Aquatic Life : Dicamba has been identified as a potential endocrine disruptor in aquatic life. A study revealed that exposure to environmentally relevant concentrations of dicamba led to histological changes, alterations in sex hormone levels, and changes in the mRNA expression of sex steroid hormone-related genes in adult rare minnow (Gobiocypris rarus). These findings suggest that dicamba can disrupt sex hormone homeostasis and normal reproduction in fish, highlighting the need for careful monitoring of its environmental impact (Zhu, Li, Zha, & Wang, 2015).

  • Peroxisome Proliferation in Mammals : Research has shown that dicamba can act as a peroxisome proliferator in rats. The study indicated that dicamba can transcriptionally upregulate the peroxisome proliferator-activated receptor (PPAR) and induce peroxisomal and related enzymes. These effects must be considered in the safety evaluation of this herbicide (Espandiari et al., 1995).

  • Genotoxic Effects on Aquatic Species : Dicamba has been observed to induce primary DNA lesions in Cnesterodon decemmaculatus, an aquatic species, following long-term exposure. This study provides the first evidence of the genotoxicity of dicamba on this species, emphasizing the need for a comprehensive understanding of its ecological impacts (Ruiz de Arcaute, Larramendy, & Soloneski, 2018).

Mechanism of Action and Effects on Non-Target Species

  • Impact on Non-Target Insects : Research on the unintended effects of dicamba on beneficial insects like lady beetles (Coleomegilla maculata) revealed that the commercial formulation of dicamba was highly lethal to lady beetle larvae. This study underlines the importance of considering the effects of herbicide formulations on non-target, beneficial insects and the role of “inactive” ingredients in toxicity (Freydier & Lundgren, 2016).

  • Activation of Hepatic NF‐κB : Dicamba has been shown to activate nuclear factor‐κB in the livers of rats. This activation is a crucial aspect to consider, as it can influence various biological processes, including inflammation and cell proliferation. The study provides valuable insights into the molecular mechanisms through which dicamba may exert its biological effects (Espandiari, Ludewig, Glauert, & Robertson, 1998).

Safety And Hazards

Dicamba, the parent compound of Dicamba-d3, is moderately toxic if it gets into the eyes. It is low in toxicity if it gets on the skin, but skin irritation may develop . Some studies have found an increased risk of cancer for users of dicamba. Studies have also linked dicamba exposure to increased odds of hypothyroidism .

Future Directions

The use of Dicamba and its derivatives like Dicamba-d3 in agriculture is a topic of ongoing research. There is a need to understand the potential for off-target exposure, particularly in the context of neighboring crops . The development of alternative methods to quantify Acid Herbicides (AcHs) and metabolites at low levels in relevant environmental matrices is also a focus of future research .

properties

IUPAC Name

3,6-dichloro-2-(trideuteriomethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEDIXLBFLAXBO-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512157
Record name 3,6-Dichloro-2-[(~2~H_3_)methyloxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicamba-d3

CAS RN

349553-95-3
Record name 3,6-Dichloro-2-[(~2~H_3_)methyloxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicamba-D3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
V Lopez-Avila, P Hirata, S Kraska… - Journal of Agricultural …, 1986 - ACS Publications
… The next choice in the case of dicamba are the ions at m/z 203 and 206 for dicamba derivative and dicamba-d3 derivative, respectively. Both fragments represent approximately 87 % of …
Number of citations: 32 pubs.acs.org
V Fauvelle, N Mazzella, S Morin, S Moreira… - … Science and Pollution …, 2015 - Springer
… -d3, metsulfuron-d3), and surrogate (dicamba-d3) were also prepared in ACN and stored at −… Dicamba-d3 was chosen as extraction surrogate because it is the less retained compound …
Number of citations: 26 link.springer.com
V Fauvelle, N Mazzella, A Belles, A Moreira… - Analytical and …, 2014 - Springer
… 30 % of the total amount of spiked PRC in each case (32 and 34 % for dicamba-d3 and DIA-… and the respective use of DIA-d5 and dicamba-d3 as PRCs for POCIS and μPOCIS could be …
Number of citations: 47 link.springer.com
W Xiong, J Shao, H Zhang, X Tao, Z Bian - 2013 - hero.epa.gov
… Stable isotopic-labels were used as internal standards, including dicamba-d3, 2, 4-D-d3, and 2, 4, 5-T-d2, for the quantitative analysis of each compound. Soil samples were extracted …
Number of citations: 0 hero.epa.gov
N Yildirim, G Agar, MS Taspinar, M Turan… - … , Section B–Soil & …, 2014 - Taylor & Francis
Dicamba is one of herbicides used widely in agriculture today. The wide use of dicamba in agriculture represents a potential danger to the ecosystems and the environment. Thus, the …
Number of citations: 27 www.tandfonline.com
O Mann, E Pock, K Wruss, W Wruss… - International Journal of …, 2016 - Taylor & Francis
… is corrected by its structural equivalent dicamba-d3. This demonstrates the importance of selecting … when it is corrected with dicamba-d3, indicating that dicamba-d3 is not appropriate for …
Number of citations: 19 www.tandfonline.com
JC Chuang, JM Van Emon… - Bulletin of …, 2006 - search.ebscohost.com
… The GC/MS analysis acceptance criteria were: 1) <20% in relative standard deviation (RSD) value of the average response actor of PCP to the internal standard, dicamba—d3; (2) <20”/…
Number of citations: 5 search.ebscohost.com
F Aulagnier, L Poissant, D Brunet, C Beauvais… - Science of the total …, 2008 - Elsevier
Air and precipitation samples were collected and analyzed for 91 pesticides or metabolites from May to September 2004 at St. Damase, an agricultural site located in Yamaska basin in …
Number of citations: 60 www.sciencedirect.com
JL Henry - 2020 - mospace.umsystem.edu
Widespread use of dicamba on tolerant soybeans (Glycine max L.) since 2017 has resulted in reports of off-target movement. Although symptomology is quite striking, the relationship of …
Number of citations: 0 mospace.umsystem.edu
C Yang, SM Greenberg, JH Everitt, JW Norman Jr - 2006 - cotton.org
Control of cotton stalk regrowth with herbicides on standing or shredded cotton provides an alternative method for post-harvest destruction of cotton stalks. Field experiments were …
Number of citations: 13 www.cotton.org

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